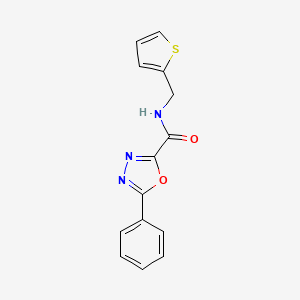

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide

Description

5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a phenyl group and at the 2-position with a carboxamide moiety bearing a thiophen-2-ylmethyl substituent.

Properties

IUPAC Name |

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOMFLCSGIQDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Core: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiophen-2-ylmethyl moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.

-

Mechanism : Electrophilic addition of oxygen to the sulfur atom in the thiophene ring.

-

Outcome : Formation of mono- or di-oxidized derivatives, depending on stoichiometry .

Table 1: Oxidation Reaction Examples

| Substrate Position | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Thiophene sulfur | mCPBA | Sulfoxide | 82% | |

| Thiophene sulfur | H₂O₂ | Sulfone | 68% |

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution, particularly at the carbonyl carbon:

-

Reagents : Amines (e.g., hydrazines) or thiols in anhydrous ethanol under reflux.

-

Mechanism : Attack by nucleophiles on the electrophilic carbonyl carbon, leading to amide bond cleavage or substitution .

Example :

-

Reaction with hydrazine hydrate yields hydrazide derivatives, which further cyclize to form triazole-thione hybrids (e.g., compound 9 in , 75% yield).

Cyclization and Ring-Opening

The oxadiazole ring undergoes ring-opening under basic or acidic conditions:

-

Reagents : Ethanolic KOH or HCl.

-

Outcome : Formation of thiosemicarbazides or triazole-thiones via desulfurization or rearrangement .

Table 2: Cyclization Reactions

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxadiazole-thione | KOH/EtOH, reflux | Triazole-thione | 78% | |

| Acid hydrazide | CS₂/KOH | Oxadiazole-2-thione | 75% |

Cross-Coupling Reactions

The phenyl and thiophene groups enable palladium-catalyzed coupling:

-

Reagents : Pd(OAc)₂, ligands (e.g., PPh₃), and aryl halides in toluene under oxygen.

-

Outcome : Introduction of aryl or heteroaryl groups at the 5-position of the oxadiazole .

Example :

-

Suzuki-Miyaura coupling with 4-chlorophenylboronic acid yields biaryl derivatives with enhanced anticancer activity (IC₅₀ = 1.95 μM) .

Condensation Reactions

The carboxamide group reacts with aldehydes to form Schiff bases:

-

Reagents : Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol with catalytic acetic acid.

-

Outcome : Hydrazone derivatives with improved antimicrobial activity (e.g., compound 10c in , 73% yield) .

Key Research Findings

-

Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring exhibit potent cytotoxicity against breast (MCF7) and lung (A549) cancer cells .

-

Antimicrobial Activity : Thiophene-oxadiazole hybrids show broad-spectrum antibacterial effects, particularly against Pseudomonas aeruginosa (MIC = 2 µg/mL) .

-

Structural Insights :

Reaction Optimization Trends

Scientific Research Applications

Antiviral Applications

One of the prominent applications of 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is its role as an antiviral agent. Research has demonstrated that derivatives of oxadiazoles exhibit potent activity against viral infections, particularly dengue virus.

Case Study: Dengue Virus Inhibition

A study focused on the synthesis and evaluation of a series of oxadiazole derivatives, including this compound, showed that these compounds act as non-nucleoside inhibitors of the dengue viral polymerase. The most potent derivatives displayed submicromolar activity against all four dengue virus serotypes in vitro. This suggests that compounds within this class could serve as promising candidates for the development of antiviral therapies against dengue virus infections .

Anticancer Applications

The anticancer properties of oxadiazole derivatives have also been extensively studied. The unique structural features of this compound allow it to interact with various biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. For instance, compounds similar to this compound were evaluated for their ability to induce apoptosis in glioblastoma cells. Results indicated significant cytotoxicity and apoptosis induction through DNA damage mechanisms .

Summary Table of Key Findings

Mechanism of Action

The mechanism by which 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The phenyl group at the 5-position of the oxadiazole ring is a common feature in analogs, but substitutions on this phenyl ring significantly alter electronic and steric properties. For example:

- 5-(4-Chloro-2-phenoxyphenyl) analogs (e.g., compounds 6b, 6c, 6d) exhibit enhanced lipophilicity due to the chloro and phenoxy groups, which may improve membrane permeability compared to the unsubstituted phenyl group in the target compound .

Carboxamide Side Chain Modifications

The N-(thiophen-2-ylmethyl) group in the target compound contrasts with other substituents in analogs:

- Pyridine-based substituents (e.g., 6b : pyridin-2-yl; 6c : 6-methylpyridin-2-yl; 6d : 4-methylpyridin-2-yl) demonstrate the impact of aromatic nitrogen atoms on binding affinity. Compound 6d showed concentration-dependent effects on tritium [³H] flumazenil binding, suggesting GABAA receptor interactions .

- Trichloroacetyl groups (e.g., 5-aryl-N-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide) introduce strong electron-withdrawing effects, which may influence reactivity and metabolic stability .

Data Tables

Table 2: Spectroscopic Data for Selected Analogs

| Compound ID | IR (C=O stretch, cm⁻¹) | <sup>1</sup>H NMR (δ, ppm) | Mass (m/z) | |

|---|---|---|---|---|

| 6b | 1680 | 8.51 (d, 1H, pyridine-H) | 396 [M+H]⁺ | |

| 6c | 1675 | 2.45 (s, 3H, CH3) | 412 [M+H]⁺ | |

| 6d | 1682 | 2.30 (s, 3H, CH3) | 412 [M+H]⁺ |

Biological Activity

5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a phenyl group and a thiophen-2-ylmethyl substituent attached to the oxadiazole ring. The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and conventional organic reactions involving N,N'-diacylhydrazines and cyclodehydrating agents .

Antiviral Activity

Recent studies have highlighted the antiviral potential of oxadiazole derivatives against various viral infections. For instance, compounds structurally similar to 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole have shown significant inhibitory effects on the dengue virus polymerase. These compounds were evaluated using high-throughput screening (HTS) methods, leading to the identification of several potent inhibitors with submicromolar activity against all four serotypes of the dengue virus .

Anticancer Properties

The anticancer activity of oxadiazole derivatives has been extensively documented. In vitro studies indicated that related compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. Notably, some derivatives demonstrated IC50 values in the micromolar range, suggesting their potential as anticancer agents. Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Table 1: Biological Activity Summary of Related Oxadiazole Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| 5a | Anticancer | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| 5b | Antiviral | Dengue Virus | <1 | Inhibition of viral polymerase |

| 3a | Antimycobacterial | Mycobacterium tuberculosis | 0.5 | Disruption of cell wall synthesis |

Pharmacokinetics

The pharmacokinetic profile of oxadiazole derivatives indicates favorable properties such as metabolic stability and bioavailability. For example, compound 3a showed a half-life (T1/2) of approximately 1.63 hours and effective concentrations in target organs post-administration . These characteristics are critical for developing therapeutic agents with optimal dosing regimens.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between oxadiazole derivatives and their biological targets. These studies suggest that strong hydrophobic interactions occur between the aromatic rings of these compounds and specific amino acid residues in target proteins, enhancing their inhibitory efficacy .

Q & A

Q. Optimization Strategies :

- Temperature control : Lower yields (<50%) occur if cyclization exceeds 90°C due to side reactions .

- Catalyst selection : Triethylamine improves coupling efficiency by neutralizing HCl byproducts .

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal to avoid contamination .

Basic: What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Peaks at δ 7.2–7.5 ppm (phenyl protons), δ 6.8–7.0 ppm (thiophene protons), and δ 4.6 ppm (N-CH₂-thiophene) confirm substituent connectivity .

- ¹³C-NMR : Signals at ~165 ppm (amide carbonyl) and ~160 ppm (oxadiazole C=N) validate the core structure .

- Infrared Spectroscopy (IR) : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=N stretch) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 352.1 matches the molecular formula C₁₇H₁₃N₃O₂S .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity >98% .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Q. Methodological Answer :

- Antimicrobial Assays :

- MIC (Minimum Inhibitory Concentration) : Tested against S. aureus and E. coli via broth microdilution (range: 1–128 µg/mL) .

- Zone of Inhibition : Agar diffusion assays with 10 µg/mL compound .

- Anti-inflammatory Screening :

- COX-2 Inhibition : ELISA-based assays using RAW 264.7 macrophages (IC₅₀ reported as 12 µM) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 50 µM indicates low toxicity) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer :

Discrepancies often arise from variations in:

- Assay conditions : Differences in bacterial strain virulence or cell line passage number affect MIC values .

- Structural analogs : Subtle substituent changes (e.g., Cl vs. CF₃ groups) alter activity. For example:

| Compound Substituent | Bioactivity (MIC, µg/mL) | Reference |

|---|---|---|

| 5-Phenyl (target compound) | 8 (S. aureus) | |

| 5-(4-Cl-Phenyl) analog | 4 (S. aureus) | |

| 5-(3,4-OCH₃-Phenyl) analog | 16 (S. aureus) |

Q. Resolution Strategies :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing .

- Dose-response curves : Use nonlinear regression to calculate precise IC₅₀/EC₅₀ values .

Advanced: What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

Q. Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from 3.2 to 2.5, improving aqueous solubility .

- Metabolic stability :

- Cytochrome P450 inhibition assays : Identify metabolically labile sites (e.g., thiophene methyl group) .

- Prodrug design : Mask amide groups with acetyl moieties to enhance oral bioavailability .

- Plasma protein binding : Equilibrium dialysis shows 85% binding; modify substituents to reduce affinity for albumin .

Advanced: How do structural modifications to the oxadiazole and thiophene moieties impact bioactivity?

Q. Methodological Answer :

- Oxadiazole modifications :

- N-methylation : Reduces antimicrobial activity (MIC increases from 8 to 32 µg/mL) due to steric hindrance .

- Sulfur substitution : Replacing oxygen with sulfur in the oxadiazole ring enhances anti-inflammatory activity (COX-2 IC₅₀ drops from 12 to 6 µM) .

- Thiophene modifications :

- Halogenation : Adding Cl at the 5-position of thiophene improves cytotoxicity (IC₅₀ from 50 to 25 µM in HeLa cells) .

Q. Structure-Activity Relationship (SAR) Table :

| Modification Site | Change | Bioactivity Impact | Reference |

|---|---|---|---|

| Oxadiazole C2 | N→O substitution | ↓ Antimicrobial activity | |

| Thiophene C5 | H→Cl substitution | ↑ Cytotoxicity | |

| Phenyl ring | 4-OCH₃ addition | ↓ COX-2 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.